molecular formula C13H25NO3 B15138215 N-Undecanoylglycine-d2

N-Undecanoylglycine-d2

Cat. No.: B15138215
M. Wt: 245.35 g/mol
InChI Key: HEUQYIQQCNOXOG-ZWGOZCLVSA-N
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Description

N-Undecanoylglycine-d2 is a deuterated form of N-Undecanoylglycine, which is an N-acylglycine with an acyl group that is undecanoyl. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Undecanoylglycine-d2 typically involves the acylation of glycine with undecanoic acid. The deuterated form is achieved by incorporating deuterium atoms into the glycine molecule. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the acylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions: N-Undecanoylglycine-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-Undecanoylglycine-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Undecanoylglycine-d2 involves its interaction with specific molecular targets. For instance, it has been shown to engage with the vomeronasal receptor Vmn2r26, activating the G-protein-coupled receptor-phospholipase C gamma2 (GPCR-PLCγ2)-Ca2+ signaling axis. This activation leads to the production of prostaglandin D2, which enhances mucus secretion and induces antibacterial immunity .

Comparison with Similar Compounds

Uniqueness: N-Undecanoylglycine-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracing and quantification in various biochemical and pharmacokinetic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

245.35 g/mol

IUPAC Name

2,2-dideuterio-2-(undecanoylamino)acetic acid

InChI

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)/i11D2

InChI Key

HEUQYIQQCNOXOG-ZWGOZCLVSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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